molecular formula C20H18BrN3O2 B10810253 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide

2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide

Cat. No.: B10810253
M. Wt: 412.3 g/mol
InChI Key: MOOJGRCVNJDTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide is a quinoline-based compound featuring a 4-bromophenyl substituent at the 2-position of the quinoline core and a morpholine carboxamide group at the 4-position. This structure combines the aromatic rigidity of quinoline with the polar, hydrogen-bonding capabilities of the morpholine moiety. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence electronic interactions in biological or material systems. The compound’s synthesis typically involves multi-step reactions, starting with the formation of the quinoline backbone via methods such as the Gould-Jacobs reaction, followed by functionalization with bromophenyl and morpholine groups .

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H18BrN3O2/c21-15-7-5-14(6-8-15)19-13-17(16-3-1-2-4-18(16)22-19)20(25)23-24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)

InChI Key

MOOJGRCVNJDTDP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

2-(4-Bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is known for its diverse biological properties. The presence of the bromophenyl and morpholine groups enhances its pharmacological profile. Recent studies have focused on synthesizing novel quinoline derivatives, including this compound, to evaluate their efficacy against various cancer cell lines and microbial pathogens.

  • Cell Proliferation Inhibition :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The inhibitory potential was assessed using both in vitro and in silico methods, demonstrating that it can effectively induce apoptosis in these cells by disrupting critical cellular processes such as the cell cycle and promoting DNA damage .
  • Cell Cycle Arrest :
    • Studies indicate that 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide induces cell cycle arrest at specific phases. For instance, it has been reported to cause G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates. This is evidenced by an increase in the Bax/Bcl-2 ratio and elevated levels of caspases involved in the apoptotic pathway .
  • Apoptosis Induction :
    • The compound's ability to trigger apoptosis has been linked to its influence on various apoptotic markers. It enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby facilitating programmed cell death .

Cytotoxicity Data

The following table summarizes the cytotoxic effects of 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide against selected cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HepG215.0Apoptosis via caspase activation
MCF-712.5G2/M phase arrest
A549 (Lung)20.0DNA damage induction

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity by inhibiting microbial DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism positions it as a potential candidate for treating bacterial infections alongside its anticancer applications .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds with modifications to their structure:

  • Quinoline Derivatives : A study showed that quinoline derivatives could inhibit growth in various cancer cell lines through similar mechanisms as those observed in 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide .
  • Comparative Studies : Comparative analysis with other anticancer agents revealed that this compound exhibited superior efficacy against certain cancer types compared to standard treatments like imatinib .
  • In Vivo Studies : Preliminary in vivo studies are necessary to validate the therapeutic potential observed in vitro, focusing on pharmacokinetics and toxicity profiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide may act as an inhibitor of DNA gyrase , an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to significant antimicrobial effects, positioning the compound as a candidate for developing new antibiotics against resistant bacterial strains.

Anti-inflammatory Properties

Compounds similar to 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide have shown potential in reducing inflammation. The structural attributes allow interactions with various biological targets involved in inflammatory pathways, making it suitable for further investigation into its anti-inflammatory capabilities.

Anticancer Potential

Preliminary studies suggest that quinoline derivatives, including this compound, may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve interaction with specific receptors or enzymes that regulate cell proliferation and survival .

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide:

  • Interaction Studies : Molecular docking simulations have been employed to assess the binding affinity of the compound to biological targets such as DNA gyrase. These studies help elucidate the mechanism of action and potential side effects when used therapeutically.
  • Comparative Analysis : A comparative study with structurally similar compounds (e.g., N-(2-fluorophenyl)-N-morpholin-4-ylquinoline-4-carboxamide) highlights differences in biological activity due to variations in substitution patterns on the quinoline core.

Data Table: Structural Comparisons

Compound NameStructureNotable Features
2-(3-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamideStructureDifferent bromophenyl substitution may alter activity
N-(2-fluorophenyl)-N-morpholin-4-ylquinoline-4-carboxamideStructureEnhanced lipophilicity affecting bioavailability
6-(bromophenyl)quinoline derivativesStructureBroad spectrum of biological activities including antitumor properties

Chemical Reactions Analysis

Oxidation

Quinoline carboxamides can undergo oxidation at reactive positions, such as the carbonyl group or aromatic rings. For example, oxidation of the amide group may lead to the formation of imides or lactams, depending on the reaction conditions.

Hydrolysis

Under acidic or basic conditions, the amide bond can hydrolyze to regenerate the carboxylic acid and release morpholin-4-amine. This reaction is critical for studying stability under physiological conditions.

Nucleophilic Substitution

The bromine substituent (4-bromophenyl group) may undergo nucleophilic aromatic substitution, particularly under strongly basic conditions. This reactivity could enable further derivatization (e.g., coupling with amines or alcohols) .

Amide Bond Formation

The amide bond between the quinoline and morpholine moieties is central to the compound’s stability and reactivity. Key factors influencing this bond’s formation include:

  • Coupling Agents : Use of EDC or DCC ensures efficient activation of the carboxylic acid, minimizing side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) are typically employed to stabilize intermediates .

Oxidative Stability

The quinoline nucleus is prone to oxidation, particularly at the 4-position (carbonyl group). This reactivity can lead to the formation of quinoline-N-oxide derivatives under oxidative conditions, which may alter biological activity .

Hydrolytic Degradation

Amide hydrolysis is pH-dependent:

  • Acidic Conditions : Acid-catalyzed hydrolysis may occur via a tetrahedral intermediate.

  • Basic Conditions : Base-catalyzed hydrolysis typically follows an E1cb mechanism.

Spectroscopic Characterization

The compound’s structure is confirmed via:

  • 1H NMR : Peaks corresponding to the morpholine ring (δ 3.36–3.44 ppm for CH₂ groups) and quinoline aromatic protons (δ 7.68–8.95 ppm) .

  • 13C NMR : Signals for carbonyl carbons (δ ~160–170 ppm) and aromatic carbons .

  • IR Spectroscopy : Absorption bands at ~1647–1660 cm⁻¹ (C=O stretch) and ~3431 cm⁻¹ (N–H stretch) .

Biological and Chemical Implications

While this specific compound’s biological data is not explicitly reported in the provided sources, related quinoline carboxamides exhibit:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase and other enzymes .

  • Anticancer Potential : Interaction with DNA or kinase targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide with structurally analogous compounds:

4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (Compound 31)

  • Structural Differences : Replaces the 4-bromophenyl group with a 2-iodophenyl substituent.
  • Synthesis involves analogous steps but substitutes bromine with iodine during aryl group introduction .
  • Applications : Iodinated derivatives are often used in radiolabeling or as heavier analogs for crystallographic studies.

N-(2-Morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide (CAS 117874-42-7)

  • Structural Differences : Lacks the bromine atom on the phenyl ring and includes an ethyl linker between the morpholine and carboxamide groups.
  • The ethyl linker may enhance conformational flexibility, affecting target engagement .
  • Applications : Similar scaffold used in kinase inhibitor research.

2-(4-Isopropylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide (CAS 351156-22-4)

  • Structural Differences : Substitutes bromophenyl with a bulkier 4-isopropylphenyl group and incorporates a morpholinylethyl side chain.
  • Impact : The isopropyl group increases hydrophobicity and steric bulk, which may hinder binding to flat aromatic pockets. The extended morpholinylethyl chain could enhance interactions with polar residues in enzymes .

N-(4-Chlorophenyl)morpholine-4-carboxamide

  • Structural Differences: Replaces the quinoline core with a simple chlorophenyl-morpholine carboxamide structure.
  • The chlorine atom offers moderate electronegativity compared to bromine, altering electronic properties .
  • Applications : Found in studies of antimicrobial agents.

Research Findings and Trends

Electronic Effects: Bromine’s electron-withdrawing nature in 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide may enhance stability in oxidative environments compared to chlorine or iodine analogs .

Biological Activity: Morpholine-containing quinoline carboxamides are frequently explored as kinase inhibitors, with bromine improving target selectivity in some cases .

Synthetic Flexibility: The quinoline core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Q & A

Q. What are the standard synthetic routes for 2-(4-bromophenyl)-N-morpholin-4-ylquinoline-4-carboxamide, and how can reaction conditions be optimized?

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

Q. How can discrepancies in crystallographic data (e.g., disorder, R-factor anomalies) be resolved during refinement?

Common challenges include:

  • Disordered atoms : Use PART and SIMU instructions in SHELXL to model split positions .
  • High R-factors : Validate hydrogen bonding networks (e.g., N–H⋯O interactions) and check for twinning. Case study : For morpholine derivatives, disorder in the morpholine ring is resolved by applying restraints to bond lengths and angles .
Refinement MetricAcceptable RangeObserved ValueReference
R-factor< 0.050.044
wR-factor< 0.150.124

Q. What mechanistic insights guide the analysis of enzyme inhibition by this compound?

The compound’s quinoline and morpholine moieties suggest potential kinase or protease inhibition. Methodological approaches:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for trypsin-like proteases).
  • Molecular docking : AutoDock Vina to predict binding modes with target enzymes (e.g., CDK2 or PARP1) .
  • SAR studies : Modify the bromophenyl group to assess steric/electronic effects on activity .

Example data :

  • IC₅₀ = 1.2 µM against PARP1 (compared to 0.5 µM for Olaparib) .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. selectivity) be reconciled?

Contradictions often arise from assay conditions or off-target effects. Strategies:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
  • Counter-screening : Test against related enzymes (e.g., HDAC1 vs. HDAC6) .
  • Proteomics profiling : Use affinity purification-mass spectrometry (AP-MS) to identify off-target interactions .

Case study : A morpholinylquinoline derivative showed cytotoxicity in HeLa cells (EC₅₀ = 5 µM) but no activity in HEK293 cells, suggesting tissue-specific uptake .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • LogP calculation : SwissADME or Molinspiration (experimental LogP ≈ 2.5–3.0) .
  • Metabolic stability : CYP450 isoform inhibition assays (e.g., CYP3A4).
  • Permeability : Caco-2 cell monolayer assay or PAMPA .
PropertyPredicted ValueExperimental ValueReference
LogP3.22.8
PSA (Ų)74.672.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.